2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide
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Overview
Description
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a difluorobenzene ring, which is further connected to a fluorophenoxy pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and stability by forming strong interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoronitrobenzene: Shares the difluorobenzene core but has a nitro group instead of the sulfonamide group.
2,4-Difluorophenol: Contains a hydroxyl group on the benzene ring, making it more reactive in certain substitution reactions.
Uniqueness
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide is unique due to its combination of a sulfonamide group with a fluorophenoxy pyrimidine moiety. This structure imparts specific chemical and biological properties that are not observed in simpler difluorobenzene derivatives.
Properties
IUPAC Name |
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O3S/c17-10-5-6-15(13(19)7-10)26(23,24)22-11-8-20-16(21-9-11)25-14-4-2-1-3-12(14)18/h1-9,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSGVRZYFYODCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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